2-Amino-4-N-ethylsulfonamide phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

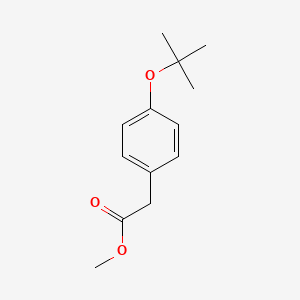

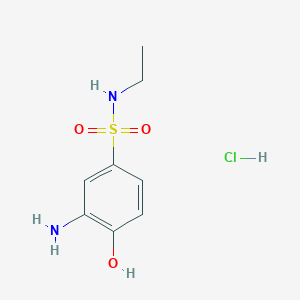

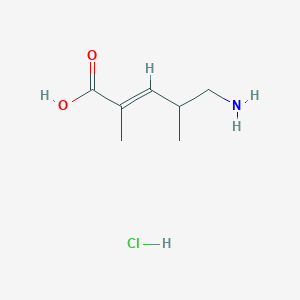

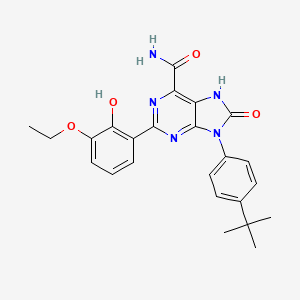

The molecular formula of 2-Amino-4-N-ethylsulfonamide phenol is C8H12N2O3S . This compound has a molecular weight of 216.26 .Physical and Chemical Properties Analysis

This compound has a melting point of 128 °C and a predicted boiling point of 412.3±55.0 °C . The predicted density is 1.375±0.06 g/cm3 , and the predicted pKa is 7.93±0.20 .科学的研究の応用

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes exhibit enhanced water flux due to improved surface hydrophilicity, achieved by the introduction of sulfonic acid groups, without compromising dye rejection capabilities. This development holds potential for efficient dye treatment in wastewater management (Yang Liu et al., 2012).

Biocatalysis in Drug Metabolism

In the realm of pharmacology, sulfonamide compounds have been employed in microbial-based surrogate biocatalytic systems to produce mammalian metabolites of drug candidates. This approach facilitates the structural characterization of metabolites by nuclear magnetic resonance spectroscopy and supports the monitoring of drug metabolites during clinical investigations (M. Zmijewski et al., 2006).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives synthesized from dopamine have shown significant antioxidant and antiacetylcholinesterase activities. Certain sulfonamides exhibited inhibition rates comparable to or better than standard antioxidants in various assays, indicating their potential therapeutic applications (Hülya Göçer et al., 2013).

Environmental Benign Synthesis

An environmentally friendly synthesis of sulfonamides in aqueous media has been developed, offering a sustainable approach to producing these compounds with excellent yields and purity. This method eliminates the need for organic bases and simplifies product isolation, contributing to green chemistry practices (Xiaohu Deng & N. Mani, 2006).

Cross-Coupling with Humic Constituents

The study of sulfonamide antimicrobials' oxidative cross-coupling to natural organic matter constituents highlights their potential chemical incorporation into humic substances. This process could affect the mobility, bioavailability, and biological activity of such antimicrobials in environmental settings (H. Bialk et al., 2005).

作用機序

Safety and Hazards

The safety information available indicates that 2-Amino-4-N-ethylsulfonamide phenol is classified under the GHS05 hazard class . The hazard statement is H314, which typically indicates that the substance causes severe skin burns and eye damage . The precautionary statements are P280, P305+P351+P338, and P310 , which advise on protective measures, first aid procedures, and emergency medical attention, respectively .

特性

IUPAC Name |

3-amino-N-ethyl-4-hydroxybenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-2-10-14(12,13)6-3-4-8(11)7(9)5-6;/h3-5,10-11H,2,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCVECILSRRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2943738.png)

![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)

![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)

![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)